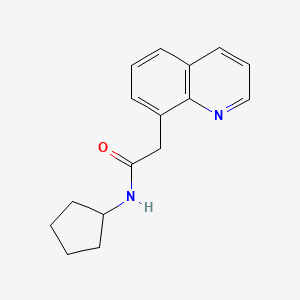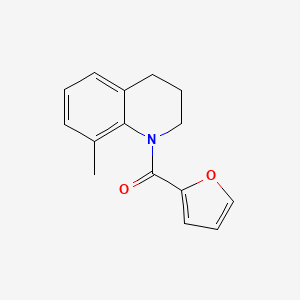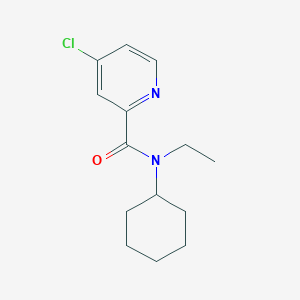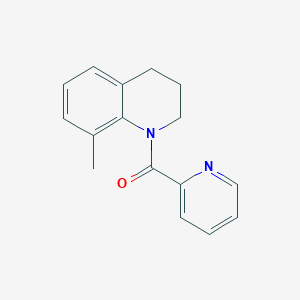
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone, also known as LY-341495, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of the glutamatergic system in the brain.
Wissenschaftliche Forschungsanwendungen
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Specifically, it has been shown to be a potent and selective antagonist of the mGluR2/3 receptors, which are involved in the regulation of glutamate release in the brain. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Wirkmechanismus
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves its ability to selectively block the activity of the mGluR2/3 receptors. These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. By blocking these receptors, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone reduces the amount of glutamate released into the synapse, which can have a modulatory effect on the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
Studies have shown that (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has a number of biochemical and physiological effects in the brain. Specifically, it has been shown to reduce the activity of the glutamatergic system, which can have downstream effects on other neurotransmitter systems. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high selectivity for the mGluR2/3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in some experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic applications in conditions such as depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the activity of the HPA axis, which could have implications for stress-related disorders. Additionally, further research is needed to fully understand the downstream effects of blocking the mGluR2/3 receptors and how this could be exploited for therapeutic purposes.
Synthesemethoden
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves a multi-step process that has been described in the literature. The first step involves the reaction of 2-bromo-5-methylpyridine with 4-methoxyphenylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 2-(4-chlorobenzoyl)quinoline to form the desired product. The final compound is then purified using column chromatography to obtain a high yield and purity.
Eigenschaften
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-4-7-13-8-5-11-18(15(12)13)16(19)14-9-2-3-10-17-14/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZAGYFFQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

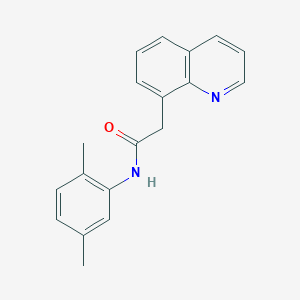
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
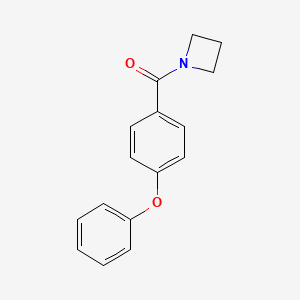

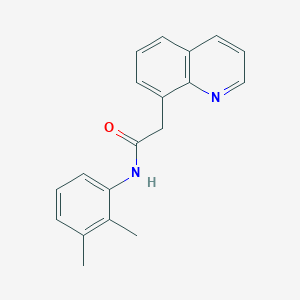
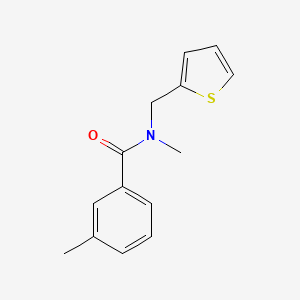
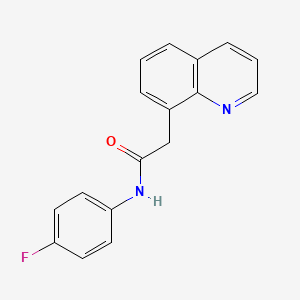

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
